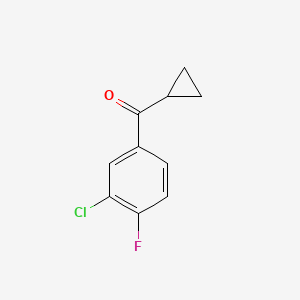

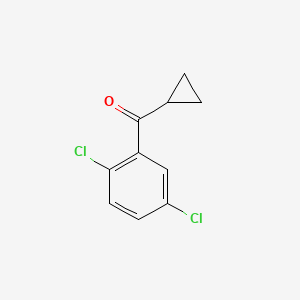

Cyclopropyl 2,5-dichlorophenyl ketone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Synthesis of Polycyclic Compounds

Cyclopropyl 2,5-dichlorophenyl ketone is used in the synthesis of complex polycyclic compounds. The strained cyclopropane ring can undergo ring-opening reactions to form larger, more complex structures. This is particularly useful in the construction of natural product analogs and pharmaceuticals .

Asymmetric Synthesis

The compound serves as a precursor for asymmetric synthesis. Its rigid structure can lead to high stereoselectivity in the formation of chiral centers, which is crucial for the production of enantiomerically pure substances in medicinal chemistry .

Photoredox Catalysis

In photoredox catalysis, cyclopropyl 2,5-dichlorophenyl ketone can participate in reactions that are initiated by light. This method is employed to create complex molecules with high precision and can be used in the development of new drugs and materials .

C–H Bond Activation

The compound can be involved in C–H bond activation processes. This application is significant in organic synthesis as it allows for the direct functionalization of hydrocarbons, leading to efficient and sustainable chemical processes .

Kinetic Resolution

Cyclopropyl 2,5-dichlorophenyl ketone can be used in kinetic resolution strategies to separate enantiomers. This is particularly valuable in the pharmaceutical industry, where the biological activity of drugs can be highly dependent on their chirality .

Construction of Heterocycles

The ketone is instrumental in the construction of heterocycles, which are rings containing at least one atom other than carbon. These structures are found in many bioactive molecules, making them important targets in synthetic organic chemistry .

Macrocycle Synthesis

It can also be used in the synthesis of macrocycles, which are large cyclic structures that have applications in drug discovery and material science. The compound’s reactivity can be harnessed to build these complex systems .

Development of Therapeutic Agents

Finally, cyclopropyl 2,5-dichlorophenyl ketone is used in the development of therapeutic agents. Its incorporation into larger molecules can lead to the discovery of new drugs with potential applications in treating various diseases .

Eigenschaften

IUPAC Name |

cyclopropyl-(2,5-dichlorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2O/c11-7-3-4-9(12)8(5-7)10(13)6-1-2-6/h3-6H,1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOKNOIRQEXGBJQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=C(C=CC(=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20642507 |

Source

|

| Record name | Cyclopropyl(2,5-dichlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopropyl 2,5-dichlorophenyl ketone | |

CAS RN |

898790-28-8 |

Source

|

| Record name | Cyclopropyl(2,5-dichlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.